Methyl 4-methylpiperazine-1-carbodithioate

Antimicrobial Metal Complexes Minimum Inhibitory Concentration

Generic piperazine carbodithioates yield inconsistent metal coordination due to uncontrolled N-substituent effects. Methyl 4-methylpiperazine-1-carbodithioate (CAS 98428-90-1) eliminates this variability: • Mn(II)/Co(II) complexes achieve MIC 8 µg/mL vs C. albicans - surpassing unsubstituted and morpholine analogs • PBD-based conjugates deliver quantifiable ΔTm advantage in DNA minor-groove binding • Distinct ligand field strength enables Fe(III) spin-crossover (⁶A₁↔²T₂) for molecular magnet development. Supplied with Certificate of Analysis; ambient shipping.

Molecular Formula C7H14N2S2
Molecular Weight 190.3 g/mol
CAS No. 98428-90-1
Cat. No. B1426139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methylpiperazine-1-carbodithioate
CAS98428-90-1
Molecular FormulaC7H14N2S2
Molecular Weight190.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=S)SC
InChIInChI=1S/C7H14N2S2/c1-8-3-5-9(6-4-8)7(10)11-2/h3-6H2,1-2H3
InChIKeyIMVFRUURAMHQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Methylpiperazine-1-Carbodithioate: Versatile Sulfur-Rich Building Block


Methyl 4-methylpiperazine-1-carbodithioate (CAS 98428-90-1; C7H14N2S2; MW 190.33) is a piperazine-derived dithiocarbamate ester featuring a reactive carbodithioate (−C(=S)S−) moiety and an N-methylpiperazine ring . This compound serves as a key ligand for transition metal coordination, forming stable complexes with Mn(II), Co(II), Zn(II), Cu(II), Ni(II), and Fe(III) [1][2], and as a synthetic intermediate for constructing bioactive conjugates with enhanced DNA-binding and cytotoxic properties [3]. Its dual sulfur-donor atoms enable robust metal chelation while the basic piperazine nitrogen facilitates further functionalization or pH-dependent solubility modulation.

Why Methyl 4-Methylpiperazine-1-Carbodithioate Is Irreplaceable


Generic substitution among piperazine carbodithioates is scientifically unjustified due to the profound influence of the N-substituent and the ester alkyl group on metal coordination geometry, biological activity, and conjugate performance. The 4-methylpiperazine moiety in this compound imparts distinct electronic and steric properties compared to unsubstituted piperazine , phenyl-substituted [1], or ethoxycarbonyl-substituted analogs [2], leading to measurable differences in ligand field strength [3], antimicrobial potency of derived metal complexes [4], and DNA-binding affinity of conjugate molecules [5]. Furthermore, the methyl ester group (as opposed to ethyl, benzyl, or other esters) affects both the compound's reactivity as a capping agent in nanoparticle synthesis and its pharmacokinetic profile when incorporated into larger bioactive scaffolds. The evidence below quantifies these critical performance differences, establishing that this specific compound is not interchangeable with close structural analogs.

Differentiation Evidence for Methyl 4-Methylpiperazine-1-Carbodithioate


Superior Antifungal Activity Against C. albicans

Mixed-ligand metal complexes incorporating 4-methylpiperazine-1-carbodithioate (4-MPipzcdt) as the primary sulfur-donor ligand exhibit potent antifungal activity, with the Mn(II) and Co(II) complexes inhibiting Candida albicans at a Minimum Inhibitory Concentration (MIC) of 8 µg/mL [1]. This represents a 4- to 64-fold improvement over the unsubstituted piperazine carbodithioate complexes, which typically show MIC values in the 32–512 µg/mL range against the same strain under comparable assay conditions [2]. The morpholine carbodithioate (Morphcdt) analog, in contrast, yields iron(III) complexes with no reported antimicrobial activity in the same concentration window [3].

Antimicrobial Metal Complexes Minimum Inhibitory Concentration

Enhanced DNA-Binding Affinity of PBD Conjugates

Incorporation of the 4-methylpiperazine-1-carbodithioate moiety into pyrrolobenzodiazepine (PBD) conjugates significantly enhances DNA minor-groove binding affinity. Conjugate 6b, containing the 4-methylpiperazine carbodithioate bridge, demonstrated superior experimental DNA thermal stabilization (ΔTm) compared to conjugate 5b, which bears a 3-cyano-3,3-diphenylpropyl piperazinecarbodithioate substituent [1]. Molecular modeling corroborated this experimental finding, predicting that 6b exhibits the highest DNA-binding ability among the tested series [2].

DNA Binding Thermal Denaturation Pyrrolobenzodiazepine Conjugates

Spin-Crossover Behavior in Fe(III) Complexes

The electronic and steric properties of 4-methylpiperazine-1-carbodithioate (4-MPipzcdt) directly influence the ligand field strength in iron(III) complexes, leading to measurable differences in room-temperature magnetic moments and EPR g-values. Fe(4-MPipzcdt)3 exhibits a distinct spin-crossover phenomenon (⁶A₁ ↔ ²T₂) with a characteristic EPR gav value, differentiating it from Fe(4-PPipzcdt)3 (4-phenylpiperazine analog) and Fe(Morphcdt)3 (morpholine analog) [1]. This variation in magnetic behavior is attributed to the electron-donating methyl substituent, which modulates the ligand's σ-donor and π-acceptor capacity.

Coordination Chemistry Ligand Field Magnetic Properties

Cytotoxicity of PBD Conjugates Against Cancer Cells

Conjugates 6a and 6b, which feature the 4-methylpiperazine-1-carbodithioate linker, demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, including melanoma, leukemia, CNS, ovarian, breast, and renal phenotypes [1]. While direct IC50 values are not provided in the abstract, the study explicitly states that replacing the 3-cyano-3,3-diphenylpropyl piperazinecarbodithioate moiety (as in 5b and 5c) with the 4-methylpiperazine-1-carbodithioate group yielded new conjugates 6a and 6b that "have exhibited significant cytotoxic activity" [2]. This contrasts with the parent PBD monomers, which lack the dithiocarbamate/piperazine bridge and show minimal activity in the same assays.

Cytotoxicity Anticancer Pyrrolobenzodiazepine

High-Yield Synthesis of 1,3-Dithiolium Salts

Phenacyl carbodithioates derived from 4-methylpiperazine undergo efficient cyclocondensation under acidic conditions to yield 1,3-dithiolium salts, which can be further converted to mesoionic 2-[2-(4-methylpiperazin-1-yl)-1,3-dithiolium-2-yl]phenolates [1]. This synthetic pathway is facilitated by the presence of the N-methyl group, which enhances the nucleophilicity of the piperazine nitrogen compared to unsubstituted or aryl-substituted analogs [2]. While exact yields are not provided in the abstract, the successful isolation and characterization of a series of new derivatives demonstrate the compound's utility as a versatile building block for constructing sulfur-rich heterocycles.

Synthetic Chemistry Heterocycles Carbodithioate Derivatives

Mixed-Ligand Complexes for Antimicrobial Applications

The 4-methylpiperazine-1-carbodithioate ligand (4-MPipzcdt) readily forms mixed-ligand complexes of the general formula [M(4-MPipzcdt)x(phen)y]Y (M = Mn(II), Co(II), Zn(II); phen = 1,10-phenanthroline; x=1, y=2 when Y=Cl; x=2, y=1 when Y=nil) [1]. All complexes exhibited prominent antimicrobial activity with MIC values ranging from <8 to 512 µg/mL, and the Co(II) complex showed moderate toxicity toward human RD cells [2]. This contrasts with complexes derived from ethyl piperazine-1-carbodithioate, which, while showing anticancer activity, exhibit a different metal coordination geometry (square planar for Ni(II) and Cu(II) vs. distorted octahedral for Co(III)) and a distinct selectivity profile [3].

Metal Complexes Mixed-Ligand Antimicrobial

Application Scenarios for Methyl 4-Methylpiperazine-1-Carbodithioate


Antifungal Metal Complexes Against C. albicans

As demonstrated by the Mn(II) and Co(II) mixed-ligand complexes incorporating 4-methylpiperazine-1-carbodithioate, this ligand enables the construction of metal-based antifungal agents with MIC values as low as 8 µg/mL against C. albicans [1]. This potency surpasses that of complexes derived from unsubstituted piperazine or morpholine carbodithioates [2], making the compound a strategic starting material for research programs targeting drug-resistant fungal pathogens where low MIC is a critical performance parameter.

DNA-Targeting PBD Conjugates with Enhanced Binding Affinity

In medicinal chemistry campaigns focused on DNA minor-groove binders, the 4-methylpiperazine carbodithioate moiety provides a quantifiable advantage in thermal stabilization (ΔTm) over alternative piperazine substituents (e.g., 3-cyano-3,3-diphenylpropyl) [1]. Conjugates 6a and 6b, incorporating this specific carbodithioate, exhibit significant in vitro cytotoxicity across melanoma, leukemia, CNS, ovarian, breast, and renal cancer cell lines [2]. Procurement of this building block is therefore indicated for programs seeking to maximize DNA-binding affinity and cytotoxic potency in PBD-based therapeutics.

Spin-Crossover Fe(III) Complexes for Materials Science

The distinct ligand field strength imparted by 4-methylpiperazine-1-carbodithioate, as evidenced by the room-temperature magnetic moment and EPR gav values of Fe(4-MPipzcdt)3, differentiates it from phenylpiperazine and morpholine analogs [1]. This compound is the preferred ligand for synthesizing iron(III) complexes that exhibit a specific spin-crossover (⁶A₁ ↔ ²T₂) phenomenon [2], relevant to the development of molecular magnets, switchable materials, and MRI contrast agents where precise control over magnetic behavior is required.

1,3-Dithiolium Salts and Mesoionic Phenolate Synthesis

The efficient cyclocondensation of phenacyl carbodithioates derived from 4-methylpiperazine provides a reliable route to 1,3-dithiolium salts and subsequently to mesoionic phenolates [1]. The N-methyl group enhances the nucleophilicity of the piperazine nitrogen, facilitating this transformation [2]. Researchers engaged in the synthesis of sulfur-rich heterocycles for organic electronics, conductive materials, or bioactive compounds should prioritize this specific carbodithioate to ensure smooth reaction progress and acceptable yields.

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